

Structural Elucidation and Spectroscopic Characterization of (R)-2,2,6-Trimethylmorpholine

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Compound of Interest

Compound Name: (R)-2,2,6-Trimethylmorpholine

Cat. No.: B13508934

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Executive Summary

(R)-2,2,6-Trimethylmorpholine is a critical chiral pharmacophore used in the synthesis of PI3K inhibitors (e.g., GDC-0032/Taselisib) and other kinase-targeting therapeutics. Its structural uniqueness lies in the gem-dimethyl substitution at C2 combined with a chiral center at C6. This specific substitution pattern introduces significant conformational locking (Thorpe-Ingold effect), rendering standard spectral interpretation non-trivial due to diastereotopicity.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for validating the identity and enantiomeric purity of **(R)-2,2,6-trimethylmorpholine**. It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can distinguish this specific enantiomer from its racemate or regioisomers.

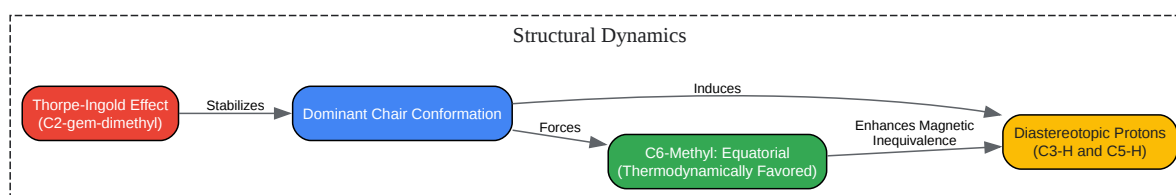
Structural Analysis & Conformational Logic

Before interpreting spectra, one must understand the molecule's spatial arrangement. The morpholine ring predominantly adopts a chair conformation.

- C2 Position: The gem-dimethyl group creates a "molecular anchor," limiting ring inversion.
- C6 Position (Chiral Center): In the (R)-enantiomer, the methyl group at C6 strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl at C2.

Visualization: Conformational Locking

The following diagram illustrates the dominant chair conformation and the resulting diastereotopic environment.



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Figure 1: Conformational logic flow. The gem-dimethyl group at C2 locks the ring, forcing the C6-substituent equatorial and creating distinct magnetic environments for methylene protons.

Mass Spectrometry (MS) Profiling

Method: Electron Ionization (EI) or Electrospray Ionization (ESI). Molecular Weight: 129.12 g/mol (Free Base).

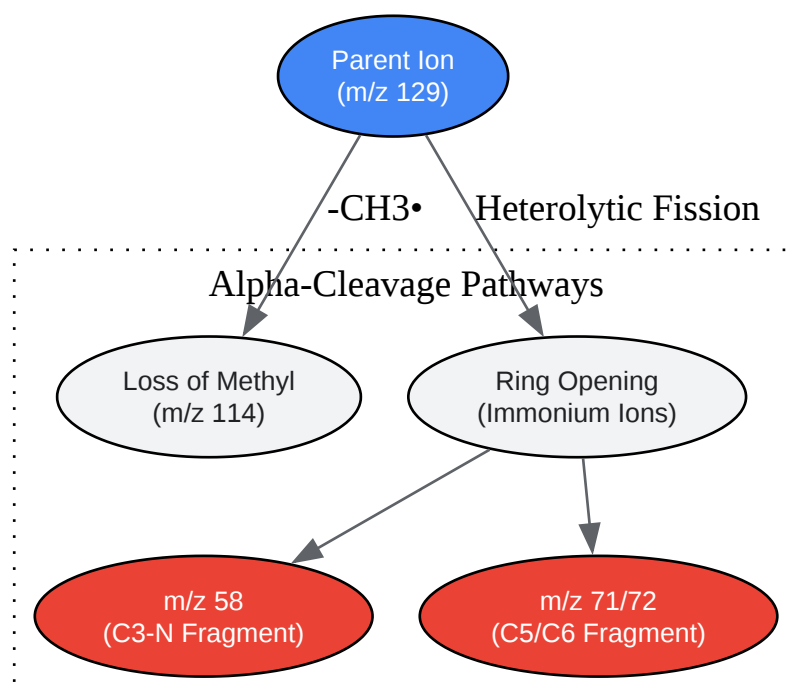
Diagnostic Fragmentation Pathway

Morpholines undergo characteristic

-cleavage adjacent to the heteroatoms (N and O). For **(R)-2,2,6-trimethylmorpholine**, the fragmentation pattern is asymmetric due to the C2/C6 substitution.

Ion Type	m/z (approx)	Origin / Mechanism
Molecular Ion (M ⁺)	129	Parent peak (often weak in EI, strong [M+H] ⁺ in ESI).
Base Peak	58 or 72	Immonium ion formation via -cleavage at C3 or C5.
[M-15] ⁺	114	Loss of Methyl radical (from C2 or C6).
Ring Opening	42/43	Loss of fragments or propene-like fragments.

Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathways. The stability of the tertiary carbocation at C2 influences the abundance of specific fragments.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 (Standard) or DMSO-d_6 (if salt form). Internal Standard: TMS (0.00 ppm).

^1H NMR (Proton) - 400 MHz

The chirality at C6 renders the two methyl groups at C2 diastereotopic. They will likely appear as two separate singlets rather than one integrated peak of 6H, unless accidental equivalence occurs.

Proton Environment	Multiplicity	Approx. ^{[1][2]} Shift (δ ppm)	Diagnostic Insight
C2-CH ₃ (a)	Singlet (3H)	1.05 - 1.15	Diastereotopic methyl (Axial/Equatorial influence).
C2-CH ₃ (b)	Singlet (3H)	1.15 - 1.25	Diastereotopic methyl. Distinct from methyl (a). ^{[1][3][4]}
C6-CH ₃	Doublet (3H)	1.00 - 1.10	Coupled to C6-H (Hz).
C3-H ₂	AB Quartet or Broad Singlet (2H)	2.60 - 2.80	Protons adjacent to quaternary C2. Often appear as a tight AB system due to ring pucker.
C5-H (ax)	dd or td (1H)	2.30 - 2.50	Large geminal coupling (Hz) and axial-axial coupling to C6-H.
C5-H (eq)	dd (1H)	2.80 - 3.00	Smaller coupling constants.
C6-H	Multiplet (1H)	3.60 - 3.80	Deshielded by Oxygen. Multiplicity determined by C5-H _{ax} , C5-H _{eq} , and C6-Me.
N-H	Broad Singlet (1H)	1.50 - 2.00	Shift varies with concentration and solvent (exchangeable).

^{13}C NMR (Carbon) - 100 MHz

Expect 7 distinct signals. If only 6 signals are observed, C2-methyls may be overlapping, but HSQC usually resolves this.

- C2 (Quaternary): ~70-75 ppm (Deshielded by O and N proximity).
- C6 (Methine): ~65-70 ppm (Deshielded by O).
- C3 (Methylene): ~50-55 ppm (Adjacent to N).
- C5 (Methylene): ~45-50 ppm (Adjacent to N).
- C2-Me (a): ~20-25 ppm.
- C2-Me (b): ~25-30 ppm (Distinct from 'a' due to chirality).
- C6-Me: ~18-20 ppm.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat oil or solid HCl salt).

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	3300 - 3450	Medium/Broad	Secondary amine stretch. (Broadens significantly if HCl salt).
C-H Stretch	2850 - 2980	Strong	C-H stretching (Methyl and Methylene).
C-O-C Stretch	1060 - 1150	Strong	Ether linkage (Characteristic of morpholine ring).
C-N Stretch	1200 - 1250	Medium	C-N-C bending/stretching modes.

Experimental Validation Protocol

To ensure the compound is **(R)-2,2,6-trimethylmorpholine** and not the (S)-enantiomer or racemate, follow this self-validating workflow.

Step 1: Sample Preparation

- Free Base Extraction: If starting with HCl salt, dissolve in 1M NaOH and extract with DCM. Dry over
.
- Solvent: Use

stored over

to prevent trace acid from shifting the NH peak or collapsing couplings.

Step 2: Chirality Check (Critical)

Standard NMR cannot distinguish enantiomers ((R) vs (S)). You must use one of the following:

- Polarimetry: Measure
 - . The (R)-isomer typically exhibits a specific rotation distinct from zero (racemate).
- Chiral Solvating Agent (CSA): Add (R)-(-)-Mandelic acid or Pirkle's Alcohol to the NMR tube.
 - Result: If the sample is enantiopure, the C2-methyl singlets remain singlets (shifted). If racemic, the C2-methyl singlets will split into two sets of singlets (doubling of peaks).

Step 3: NOE Experiment (Stereochemistry)

Perform a 1D-NOESY irradiating the C6-Methyl doublet.

- Expectation: Strong NOE enhancement of the axial proton at C5, but weak/no enhancement of the axial methyl at C2 if the ring is in a chair conformation with C6-Me equatorial.

References

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